molecular formula C14H13NO3 B8739928 2-(Benzyloxy)-4-methyl-1-nitrobenzene

2-(Benzyloxy)-4-methyl-1-nitrobenzene

Cat. No.: B8739928
M. Wt: 243.26 g/mol
InChI Key: FZNZPJALPPEJTJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methyl-1-nitrobenzene (CAS: 22424-58-4) is a substituted aromatic compound featuring a benzyloxy group at position 2, a methyl group at position 4, and a nitro group at position 1 on the benzene ring. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol. The nitro group confers strong electron-withdrawing properties, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituent pattern enables selective functionalization . Its hazards include harm upon inhalation, skin contact, or ingestion, necessitating strict safety protocols during handling .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-methyl-1-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

FZNZPJALPPEJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties/Hazards
This compound 22424-58-4 C₁₄H₁₃NO₃ 243.26 2-BnO, 4-Me, 1-NO₂ Harmful (inhalation, skin contact)
1-BENZYLOXY-4-NITROBENZENE 1145-76-2 C₁₃H₁₁NO₃ 229.23 1-BnO, 4-NO₂ Irritant (Xi hazard code)
2-(Benzyloxy)-1-chloro-4-nitrobenzene 76464-61-4 C₁₃H₁₀ClNO₃ 263.68 2-BnO, 1-Cl, 4-NO₂ Chloro substituent enhances reactivity
1-Benzyloxy-2-methyl-3-nitrobenzene 20876-37-3 C₁₄H₁₃NO₃ 243.26 1-BnO, 2-Me, 3-NO₂ Methyl at position 2 alters steric effects
2-(Benzyloxy)-1-iodo-4-methylbenzene 2177251-57-7 C₁₄H₁₃IO 324.16 2-BnO, 1-I, 4-Me Iodo group enables cross-coupling reactions

Key Observations:

Electron Effects :

  • The nitro group in this compound deactivates the ring, directing further substitutions to meta/para positions. In contrast, 1-BENZYLOXY-4-NITROBENZENE (without a methyl group) shows reduced steric hindrance, favoring reactions at position 2 or 3 .
  • Chloro and iodo substituents in analogs (e.g., 76464-61-4, 2177251-57-7) introduce halogenic reactivity, enabling nucleophilic substitutions or metal-catalyzed couplings .

Hazards :

  • While the target compound is harmful upon exposure, 1-BENZYLOXY-4-NITROBENZENE is classified as an irritant (Xi), indicating milder toxicity .

Case Study: Reduction of Nitro Groups

  • The nitro group in this compound can be reduced to an amine, yielding 4-(Benzyloxy)-2-methylaniline, a precursor for dyes or drugs. In contrast, analogs like 1-BENZYLOXY-4-NITROBENZENE produce 4-benzyloxyaniline, which lacks the methyl group’s solubility-enhancing effects .

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